5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

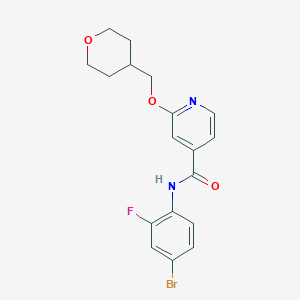

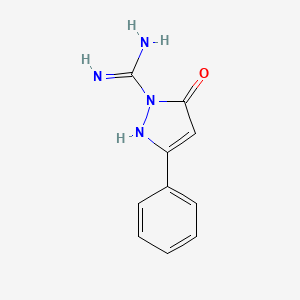

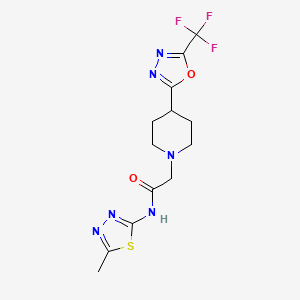

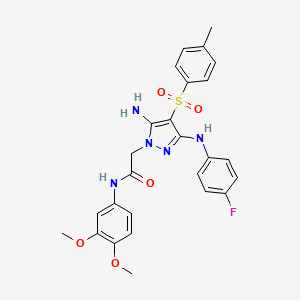

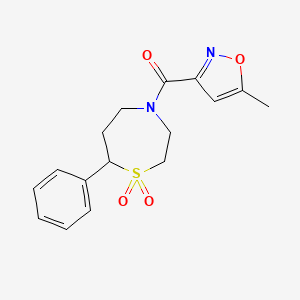

“5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of pyrazoles, including “5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide”, is characterized by a five-membered heterocyclic aromatic ring. This ring comprises two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-hydroxypyrazolines underwent dehydration in the presence of pyridine and thionyl chloride in benzene, eventually yielding the desired 1,3,5-trisubstituted pyrazoles .Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

- Combined Experimental and Theoretical Studies : Research on pyrazole derivatives, such as "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid," highlighted their structural and spectral characteristics through experimental and theoretical methods. The study employed techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, supported by density functional theory (DFT) calculations, to understand their molecular properties Viveka et al., 2016.

Antimicrobial Activity

- Synthesis and Evaluation of Antimicrobial Agents : Several studies synthesized pyrazole-containing compounds and evaluated their antimicrobial properties. For instance, compounds were developed through microwave-assisted synthesis, displaying significant antibacterial and antifungal activities Argade et al., 2008. Another study synthesized "5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione" derivatives, which exhibited moderate to good antimicrobial activity Vijaya Laxmi et al., 2012.

Synthesis and Characterization

- Novel Synthesis Methods : Research has also focused on developing novel methods for synthesizing pyrazole derivatives. One study presented a microwave-assisted method for the efficient synthesis of disubstituted oxazol-5-one and pyrazoles, offering advantages in terms of reaction time and yield Argade et al., 2008.

Biological Activities and Potential Applications

Antiallergic Activity : Pyrazole derivatives have been explored for their antiallergic properties. For instance, "5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids" and their tetrazole analogues demonstrated significant antiallergic activity in preclinical tests, showing potential as therapeutic agents Nohara et al., 1985.

Anticancer and Cytotoxic Activities : The synthesis of novel pyrazole derivatives and their evaluation as potential anticancer agents have been a subject of interest. For example, "5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides" were synthesized and tested against Ehrlich Ascites Carcinoma (EAC) cells, with some derivatives showing promising cytotoxic activity Hassan et al., 2014.

Direcciones Futuras

Pyrazoles have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the exploration of novel strategies and wide applications of the pyrazole scaffold .

Propiedades

IUPAC Name |

3-oxo-5-phenyl-1H-pyrazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(12)14-9(15)6-8(13-14)7-4-2-1-3-5-7/h1-6,13H,(H3,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNTZCGJBTSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)